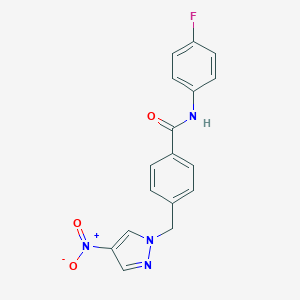![molecular formula C14H17BrN4O B213905 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 38-7271, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This molecule has been extensively studied for its potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 is a selective inhibitor of GSK-3β, an enzyme that plays a key role in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can modulate various signaling pathways including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various cellular responses including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can induce cell cycle arrest at the G2/M phase and promote apoptosis. In Alzheimer's disease, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can improve insulin sensitivity and glucose metabolism. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has also been shown to have some adverse effects including hepatotoxicity and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of GSK-3β, which allows for specific modulation of the Wnt/β-catenin pathway. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has some adverse effects including hepatotoxicity and neurotoxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 research. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other chemotherapy drugs. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target beta-amyloid plaques. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target glucose metabolism. Additionally, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in other diseases including bipolar disorder and schizophrenia.
Métodos De Síntesis
The synthesis of 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 involves a series of chemical reactions. The starting material is 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271. The overall yield of this synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
Nombre del producto |
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H17BrN4O |
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
4-bromo-N-[4-(dimethylamino)phenyl]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17BrN4O/c1-4-19-13(12(15)9-16-19)14(20)17-10-5-7-11(8-6-10)18(2)3/h5-9H,4H2,1-3H3,(H,17,20) |
Clave InChI |
QAUONMSZLOFWOA-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B213824.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)
